3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide
Description
This compound features a 1,3-thiazole core substituted at position 2 with a benzenesulfonamido group and at position 4 with a propanamide chain terminating in a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the benzenesulfonamido moiety may contribute to target binding via hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S2/c20-19(21,22)29-15-9-6-13(7-10-15)23-17(26)11-8-14-12-30-18(24-14)25-31(27,28)16-4-2-1-3-5-16/h1-7,9-10,12H,8,11H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQLDLYYYCJARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological mechanisms, efficacy in various assays, and implications for therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring, a benzenesulfonamide group, and a trifluoromethoxy-substituted phenyl moiety. Its chemical formula is , and it has a molecular weight of 445.50 g/mol. The structural complexity suggests multiple points of interaction with biological targets.
The primary biological activity of this compound is attributed to its ability to inhibit specific enzymes, particularly ecto-nucleotidases. These enzymes play crucial roles in nucleotide metabolism and signal transduction pathways. The inhibition of ecto-nucleotidases can lead to altered cellular signaling and metabolic processes, which may have implications in various disease states, including cancer and inflammatory conditions.
Target Enzymes
- Ecto-nucleotidases : The compound primarily targets human recombinant ecto-nucleotidases, inhibiting their enzymatic activity.
- Biochemical Pathways : By inhibiting ecto-nucleotidases, the compound affects nucleotide metabolism pathways, potentially leading to therapeutic effects in conditions characterized by dysregulated nucleotide signaling.
Biological Activity Assays
Various assays have been employed to assess the biological activity of this compound:
In Vitro Studies
- Enzyme Inhibition Assays : These assays demonstrate that the compound effectively inhibits ecto-nucleotidase activity, with IC50 values indicating significant potency at micromolar concentrations.
- Cell Viability Assays : The compound has shown cytotoxic effects against several cancer cell lines, including pancreatic and breast cancer cells, suggesting potential anti-cancer properties.
| Assay Type | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Ecto-nucleotidase Inhibition | Human recombinant ecto-nucleotidases | 5-10 | Significant inhibition |
| Cell Viability | Pancreatic cancer cells | 15 | Cytotoxic effects observed |
| Cell Viability | Breast cancer cells | 20 | Cytotoxic effects observed |
Case Study 1: Anti-Cancer Activity
In a study investigating the anti-cancer effects of thiazole derivatives, the compound demonstrated notable cytotoxicity against pancreatic cancer cell lines at concentrations as low as 15 µM. This study highlighted the potential of thiazole-based compounds in targeting tumor cells through ecto-nucleotidase inhibition .
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the modulation of inflammatory responses through ecto-nucleotidase inhibition. The compound was found to reduce pro-inflammatory cytokine secretion in immune cell assays, indicating its potential utility in treating inflammatory diseases .
Comparison with Similar Compounds
Key Observations :
- The trifluoromethoxy group in the target compound confers greater metabolic stability compared to the trifluoromethyl group in ’s analogs .
- The benzenesulfonamido group may improve binding affinity relative to simpler sulfonamides (e.g., ’s compound lacks aryl sulfonamide) .
Propanamide Derivatives with Varied Aryl Groups
Key Observations :
- Substitution at the aryl group (e.g., o-tolyl vs. trifluoromethoxyphenyl) significantly alters pharmacokinetics and target engagement .
Heterocyclic Sulfonamide Derivatives
Key Observations :
- Triazole derivatives () exhibit tautomerism, which may complicate binding compared to the stable thiazole-sulfonamide configuration .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a benzenesulfonamido-thiazole intermediate with 4-(trifluoromethoxy)aniline, similar to methods in .
- Biological Potential: While direct activity data for the target compound is absent, structural analogs in show dopamine D2 antagonism, suggesting CNS applications .
- Computational Insights : AutoDock Vina () could predict binding modes, leveraging the benzenesulfonamido group’s hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
